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O-Allyl-L-threonine

Cat. No.: B13331847
M. Wt: 159.18 g/mol
InChI Key: DSQHMLACRFGVEJ-RITPCOANSA-N
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Description

Significance of O-Allylated Amino Acids in Chemical and Synthetic Biology

The chemical modification of amino acids is a cornerstone of chemical biology, enabling the creation of bioactive compounds and proteins with novel properties. thieme-connect.com O-allylated amino acids, a subset of unnatural amino acids, are particularly significant due to the versatile reactivity of the allyl group.

The alkenyl functional handle in these building blocks can be elaborated for numerous applications nih.gov:

Site-Selective Protein Modification: The allyl group can serve as a chemical handle for attaching probes, drugs, or other molecules to a specific location within a protein.

Peptide Stapling and Macrocyclization: Allyl groups can be used to form covalent bridges within peptides, creating cyclic structures that often have enhanced stability and biological activity. This has been applied to create all-carbon analogs of disulfide-bridged peptides like oxytocin. nih.gov

Synthesis of Complex Molecules: They are valuable precursors for preparing glycopeptides and thioether-bridged antibiotics like nisin. nih.gov

The development of new synthetic methods, such as palladium-catalyzed allylation, has made a wide range of α-allyl amino acids more accessible for these applications. thieme-connect.comnih.gov This accessibility fuels their use in developing new therapeutics and research tools.

Overview of O-Allyl-L-threonine as a Non-Canonical Amino Acid Precursor

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not among the 22 proteinogenic amino acids. frontiersin.org They are critical tools in biotechnology and medicine for applications such as drug synthesis and improving the properties of peptide pharmaceuticals. frontiersin.org this compound serves as an important precursor in this context.

Its structural properties make it a valuable starting material for synthesizing other, more complex ncAAs. thieme-connect.com The field of genetic code expansion (GCE) has enabled the site-specific incorporation of ncAAs like this compound into proteins. nih.govbiorxiv.org This technique uses engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to read through a stop codon (like the amber codon, UAG) and insert the ncAA into the growing polypeptide chain. nih.govacs.org

Furthermore, this compound can be a substrate for enzymes like threonine aldolases. These enzymes catalyze the reversible cleavage of the amino acid into glycine (B1666218) and an aldehyde. researchgate.net This reactivity highlights its potential in biocatalytic pathways for producing other valuable unnatural amino acids. researchgate.net

PropertyDescriptionReference
ClassificationDerivative of L-threonine; Non-canonical amino acid (ncAA) precursor frontiersin.org
Key Functional GroupAllyl group (-CH₂–CH=CH₂) attached to the side-chain oxygen nih.gov
Primary Synthetic UtilityIntermediate for synthesis of bioactive compounds, peptides, and other ncAAs thieme-connect.comsmolecule.com
Incorporation MethodCan be incorporated into proteins via Genetic Code Expansion (GCE) nih.govbiorxiv.org
Biocatalytic RoleSubstrate for enzymes such as L-threonine aldolases and transaldolases researchgate.netnih.gov

Historical Context of L-Threonine Derivatization in Peptide and Protein Chemistry

The history of peptide chemistry, from the early work of Emil Fischer to the development of solid-phase synthesis by Bruce Merrifield, has been a continuous quest for methods to build and modify peptides with precision. ethz.chspbu.ru L-Threonine, as one of the 20 common proteinogenic amino acids, has long been a target for chemical derivatization to explore structure-function relationships and create novel molecules. wikipedia.orgnih.gov

Early research into peptide modifications often focused on overcoming synthetic challenges and controlling stereochemistry. ethz.ch The hydroxyl group in threonine's side chain presented both a challenge and an opportunity for chemists. Methods were developed to protect this group during peptide synthesis and, later, to use it as a reactive handle for further modifications.

Key developments in L-threonine derivatization include:

Synthesis of β-Lactones: L-Threonine has been used as a starting material for the synthesis of β-lactones, which are core structures in a class of antibiotics. acs.org

Precursors for Dehydroamino Acids: Threonine derivatives are used in β-elimination reactions to stereoselectively produce dehydrodipeptides, which are components of biologically active polypeptides. nih.gov

Asymmetric Synthesis: Chiral complexes have been used with threonine derivatives to achieve highly stereoselective synthesis of other complex amino acids, demonstrating its utility as a chiral building block. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B13331847 O-Allyl-L-threonine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

DSQHMLACRFGVEJ-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC=C

Canonical SMILES

CC(C(C(=O)O)N)OCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for O Allyl L Threonine and Analogues

Strategies for O-Allylation of L-Threonine and its Protected Forms

The direct O-allylation of L-threonine involves the substitution of the hydrogen atom of the side-chain hydroxyl group with an allyl group. This transformation requires careful selection of reagents and conditions to ensure selectivity and preserve the inherent stereochemistry of the parent amino acid.

Base-Mediated O-Allylation Reactions (e.g., using K2CO3 in DMF)

A common and effective method for the O-allylation of threonine is through a nucleophilic substitution reaction mediated by a base. In this procedure, L-threonine or a protected version of it reacts with an allyl halide, such as allyl bromide, in the presence of a base. smolecule.com The base plays a critical role in deprotonating the hydroxyl group of the threonine side chain, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the allyl halide, displacing the halide and forming the desired O-allyl ether linkage.

Potassium carbonate (K2CO3) is a frequently used base for this transformation, often in a polar aprotic solvent like dimethylformamide (DMF). The combination of K2CO3 in DMF provides a suitable environment for the reaction to proceed efficiently. Other bases like sodium hydroxide (B78521) may also be employed. smolecule.com The general reaction is robust, but optimization of temperature and reaction time is often necessary to maximize yield and minimize side reactions.

Table 1: Conditions for Base-Mediated O-Allylation

Starting Material Reagent Base Solvent Outcome
L-Threonine Allyl Bromide K2CO3 DMF Forms O-Allyl-L-threonine
N-Boc-L-Threonine Allyl Bromide NaH THF Forms N-Boc-O-Allyl-L-threonine

This table represents typical reaction components used in O-allylation strategies.

Stereochemical Control in O-Allylation

Maintaining the stereochemical integrity of L-threonine's two chiral centers (the α-carbon and β-carbon) is paramount during synthesis. Standard base-mediated O-allylation reactions are generally considered safe in this regard, as the reaction occurs at the side-chain hydroxyl group and does not directly involve the chiral centers. researchgate.net Therefore, the reaction proceeds with the retention of the original L-configuration.

However, harsh basic conditions or prolonged reaction times could potentially lead to epimerization at the α-carbon. To mitigate this risk, the synthesis is often performed on N-protected threonine derivatives. The protecting group on the amino function can prevent the formation of oxazolidinone intermediates, which could otherwise facilitate racemization. Careful control of reaction conditions ensures that the desired this compound is obtained with high stereochemical purity. unipv.it

Synthesis of N-Protected this compound Intermediates

For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino group of this compound must be protected. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The synthesis of these protected intermediates is a key step in making this compound a usable building block for constructing complex peptides.

Preparation of N-Boc-O-Allyl-L-threonine

The synthesis of N-Boc-O-Allyl-L-threonine can be achieved through two primary routes. The first involves the initial protection of L-threonine's amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form N-Boc-L-threonine. chemicalbook.comorganic-chemistry.org This is a standard procedure carried out under basic conditions. chemicalbook.com Following the N-protection, the O-allylation of N-Boc-L-threonine is performed as described in section 2.1.1, typically using a base like sodium hydride (NaH) and allyl bromide in a solvent such as tetrahydrofuran (B95107) (THF).

Alternatively, one can perform the O-allylation on L-threonine first and then introduce the Boc protecting group. However, the first approach is often preferred as it can prevent potential side reactions involving the unprotected amino group during the allylation step.

Utilization of Fmoc-Protected this compound in Solid-Phase Synthesis

In modern solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is widely used. iris-biotech.de The Fmoc group protects the α-amino group and is removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF). iris-biotech.degoogle.com The O-allyl group on the threonine side chain serves as an orthogonal protecting group. rhizoclip.be This means it is stable to the conditions used for both Fmoc group removal (base) and the final cleavage of the peptide from the resin, which typically involves a strong acid like trifluoroacetic acid (TFA) that also removes acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.degoogle.com

The allyl group can be selectively removed at a desired stage of the synthesis using a specific catalyst, most commonly a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a scavenger. tandfonline.compeptide.com This orthogonality allows for site-specific modification of the threonine hydroxyl group on the solid support after it has been incorporated into a peptide chain, enabling the synthesis of complex structures like cyclic or branched peptides. tandfonline.com

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Target Functionality Cleavage Condition Classification
9-Fluorenylmethoxycarbonyl Fmoc α-Amino Base (e.g., Piperidine) Temporary
tert-Butyl tBu Side Chain (e.g., Ser, Thr, Asp, Glu) Strong Acid (e.g., TFA) Permanent

| Allyl | All | Side Chain (e.g., Thr, Ser) | Pd(0) Catalyst | Orthogonal |

This table illustrates the concept of orthogonal protection, highlighting the unique removal condition for the allyl group.

Tandem Catalysis Approaches for α-Amino Acid Derivatives with Allylic Moieties

Advanced synthetic strategies employ tandem catalysis to construct complex α-amino acid derivatives with allylic functionalities in a highly efficient and stereoselective manner. These methods often combine multiple catalytic cycles in a single pot to build molecular complexity rapidly.

One such approach involves a relay catalysis protocol using both palladium (Pd) and an isothiourea catalyst to synthesize α-amino acid derivatives with two stereogenic centers. nih.govresearchgate.netresearchgate.net The process can start from readily available materials like glycine (B1666218) aryl esters and allylic phosphates. nih.govresearchgate.net A palladium catalyst first promotes the formation of an allylic ammonium (B1175870) salt. nih.govresearchgate.net This intermediate then undergoes an in-situ enantioselective nih.govresearchgate.net-sigmatropic rearrangement catalyzed by a chiral isothiourea, forming the desired syn-α-amino acid derivative with high diastereo- and enantioselectivity. nih.govresearchgate.netresearchgate.net

Another powerful tandem strategy combines a palladium-catalyzed allylic C-H amination with an asymmetric nih.govresearchgate.net-rearrangement. rsc.org This bimetallic relay catalysis uses an achiral Pd(0) catalyst and a chiral N,N'-dioxide-Mg(II) complex. rsc.org This method allows for the direct functionalization of readily available alkenes and glycine derivatives to produce enantioenriched unnatural α-amino acids containing two adjacent stereocenters, avoiding the need for pre-activated allylating agents. rsc.org While not a direct synthesis of this compound itself, these tandem methodologies represent the forefront of synthesizing α-amino acid derivatives that feature critical allylic moieties, showcasing advanced catalytic control over stereochemistry and bond formation. upenn.edu

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for complex molecules like this compound. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. Key green methodologies applicable to the synthesis of this compound and its analogues include biocatalysis and phase-transfer catalysis, which offer significant advantages over traditional chemical methods.

Biocatalytic Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical synthesis. For the production of β-hydroxy-α-amino acids such as this compound, threonine aldolases (TAs) and transaldolases (TTAs) are particularly relevant.

L-Threonine Aldolases (LTAs) and Transaldolases (LTTAs)

L-Threonine aldolases (EC 4.1.2.5) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde (B116499). smolecule.comresearchgate.netnih.gov This reactivity can be harnessed for synthetic purposes; the enzyme can catalyze the C-C bond formation between glycine and a variety of aldehydes to produce β-hydroxy-α-amino acids. researchgate.netnih.gov Theoretically, using allyl aldehyde as the substrate would lead to the formation of this compound.

L-Threonine transaldolases (lTTAs) are a specific class of these enzymes that are particularly promising for synthesis. They catalyze the retro-aldol cleavage of L-threonine and a subsequent aldol-like addition of the resulting glycyl quinonoid intermediate to an aldehyde acceptor. nih.gov One such enzyme, ObiH from Streptomyces cattleya, has been shown to react with various aliphatic and aromatic aldehydes with high yield and excellent diastereoselectivity. nih.govwisc.edu The mechanism involves the formation of a persistent glycyl quinonoid intermediate, which is then poised to react with an aldehyde acceptor. nih.gov The removal of the acetaldehyde by-product can further drive the reaction equilibrium toward the desired product. chemrxiv.org

The advantages of using these enzymatic systems include:

High Stereoselectivity: LTAs are highly specific for the L-configuration at the α-carbon. nih.gov

Mild Reaction Conditions: Reactions are typically performed in aqueous buffers (e.g., sodium phosphate) at or near ambient temperature and neutral pH. frontiersin.org

Environmental Benignity: The use of water as a solvent and a biodegradable enzyme catalyst significantly reduces the environmental impact.

Research has demonstrated the utility of LTAs in synthesizing various non-natural amino acids. For example, engineered LTAs have shown high activity and diastereoselectivity in producing precursors for pharmaceuticals like thiamphenicol. researchgate.netbiorxiv.org A newly discovered LTA from Neptunomonas marine (NmLTA) exhibited high activity (64.8 U/mg) and diastereoselectivity (89.5% de) for the synthesis of L-threo-4-methylsulfonylphenylserine, with engineered variants showing further improvement. biorxiv.org

Enzyme SystemSubstratesProduct TypeKey FindingsReference(s)
L-Threonine Aldolase (B8822740) (LTA)Glycine + Various Aldehydesβ-hydroxy-α-amino acidsCatalyzes asymmetric C-C bond formation; produces L-products with high stereospecificity. researchgate.net, nih.gov
L-Threonine Transaldolase (ObiH)L-Threonine + PhenylacetaldehydesPhenylserine analogsHigh yield and excellent diastereomeric ratio (dr). nih.gov
LTA from Neptunomonas marine (NmLTA)Glycine + 4-(Methylsulfonyl)benzaldehydeL-threo-4-methylsulfonylphenylserineWild-type showed 64.8 U/mg activity and 89.5% de; engineered variant >99% de. biorxiv.org
LTA from E. coli & DTA from X. oryzaeGlycine + Aliphatic/Aromatic AldehydesL-erythro/threo & D-threo isomersEnzymes work well in up to 40% DMSO; diastereoselectivity depends on aldehyde structure. acs.org

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This method is a cornerstone of green chemistry as it can enhance reaction rates, improve yields, and reduce the need for harsh conditions or toxic solvents that are often required to create a single-phase system.

For amino acid synthesis, PTC is particularly effective for the alkylation of glycine derivatives. researchgate.net The synthesis of this compound via this method would involve the allylation of a protected L-threonine derivative. A key green aspect of modern PTC is the use of chiral catalysts, often derived from renewable sources like Cinchona alkaloids. iupac.org These catalysts enable asymmetric synthesis, directly producing the desired enantiomer with high selectivity and atom economy, thus avoiding wasteful resolution steps. researchgate.net

The general mechanism involves a phase-transfer catalyst, such as a quaternary ammonium salt, forming an ion pair with a reactant in the aqueous phase (e.g., a deprotonated threonine derivative) and transferring it to the organic phase for reaction with an electrophile (e.g., an allyl halide).

Catalyst TypeReactionKey FeaturesPotential Application to this compoundReference(s)
Chiral Quaternary Ammonium Salts (from Cinchona Alkaloids)Asymmetric alkylation of glycine Schiff base estersHigh yields and enantioselectivity (up to 93% ee); mild, biphasic conditions.Asymmetric allylation of a protected L-threonine to control stereochemistry. iupac.org, unimi.it, researchgate.net
Tetrabutylammonium Bromide (TBAB)General phase-transfer reactionsEfficient, metal-free, homogeneous catalyst for reactants in different phases.Facilitating the reaction between aqueous L-threoninate and an organic allyl halide. researchgate.net

Studies on the asymmetric synthesis of α,α-disubstituted amino acids using chiral phase-transfer catalysts have shown high enantioselectivity (up to 93% ee) under continuous flow conditions, which further enhances safety and process efficiency. unimi.it The use of solid bases (e.g., K₂CO₃) and organic solvents like toluene (B28343) under PTC conditions represents a significant improvement over methods requiring stoichiometric amounts of strong, hazardous bases in anhydrous solvents. iupac.org

By integrating these green chemistry principles—biocatalysis with aqueous solvents and stereoselective phase-transfer catalysis—the synthesis of this compound can be achieved in a more sustainable, efficient, and environmentally responsible manner.

Incorporation of O Allyl L Threonine into Peptides and Proteins

Protein Modification through Non-Canonical Amino Acid Incorporation

The ability to incorporate non-canonical amino acids (ncAAs) like O-Allyl-L-threonine into proteins provides a powerful tool for protein engineering and functional studies. nih.gov This allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids. nih.gov

Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins in living cells. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.govacs.org The engineered aaRS specifically recognizes the ncAA, in this case, this compound, and attaches it to the engineered tRNA. This charged tRNA then recognizes a nonsense codon, such as the amber stop codon (UAG), that has been introduced into the gene of interest at the desired location. acs.org The ribosome then incorporates this compound into the growing polypeptide chain at that specific site. acs.org

Researchers have successfully engineered variants of aminoacyl-tRNA synthetases, such as the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS), to recognize and incorporate O-allyl-L-tyrosine, a structural analog of this compound. google.comnih.gov This demonstrates the feasibility of developing a similar system for the genetic encoding of this compound. The ability to genetically encode this compound would open up numerous possibilities for studying protein structure and function in a cellular context.

Table 2: Examples of Genetically Encoded Non-Canonical Amino Acids

Non-Canonical Amino AcidAbbreviationFunctional GroupPotential Applications
p-Azido-L-phenylalaninepAzFAzideClick chemistry, protein labeling
p-Benzoyl-L-phenylalaninepBpFBenzophenonePhotocrosslinking, identifying protein-protein interactions
O-Methyl-L-tyrosineOMeYMethyl etherProbing hydrogen bonding interactions
O-Allyl-L-tyrosineOAlYAllyl etherOlefin metathesis, bioorthogonal reactions
Nε-Acryloyl-L-lysineAcKAcrylamide1,4-addition reactions, polymerization

This table showcases a selection of ncAAs that have been successfully incorporated into proteins using genetic code expansion, highlighting the diverse functionalities that can be introduced.

Once incorporated into a protein, the allyl group of this compound serves as a bioorthogonal handle for a variety of site-selective chemical modifications. rsc.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org

The alkene functionality of the allyl group can participate in several powerful chemical transformations. nih.gov One prominent example is olefin metathesis, a reaction that forms new carbon-carbon double bonds. ox.ac.uk This has been used to cross-link peptides and proteins, creating stabilized structures or protein dimers. ox.ac.uk Another important reaction is the thiol-ene reaction, where a thiol adds across the double bond of the allyl group. nih.gov This can be used to attach a wide range of molecules to the protein, including fluorescent dyes, biotin (B1667282) tags for purification, or small molecule drugs. nih.gov Additionally, the allyl group can undergo other modifications such as palladium-catalyzed allylation reactions. nih.gov These methods provide a versatile toolkit for the precise chemical engineering of proteins, enabling the creation of proteins with novel functions and properties. ox.ac.uk

Ring-Closing Metathesis (RCM) Applications with this compound in Peptidomimetics and Protein Crosslinking

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling the creation of molecules with enhanced structural stability, receptor affinity, and proteolytic resistance. Among the various strategies, the introduction of olefin-bearing amino acids to serve as handles for Ring-Closing Metathesis (RCM) has proven exceptionally powerful. beilstein-journals.org this compound, a derivative of the natural amino acid L-threonine, is a valuable building block in this context. Its side chain contains a terminal alkene, which, when paired with another alkene-containing residue within a peptide sequence, can undergo a ruthenium-catalyzed RCM reaction to form a covalent, cyclic linkage. mdpi.com This process is instrumental in generating constrained peptide architectures and crosslinked protein structures.

The fundamental principle of using O-allyl amino acids for RCM was pioneered in studies using O-allyl-serine. acs.orgnih.gov This concept has been extended to this compound, which introduces an additional stereochemical element—a β-methyl group—that can significantly influence the geometry and outcome of the metathesis reaction. acs.org

Peptidomimetic and Stapled Peptide Synthesis

RCM is a favored method for creating "stapled" peptides, where a hydrocarbon bridge is installed to lock the peptide into a specific secondary structure, often an α-helix. u-tokyo.ac.jp This structural reinforcement can dramatically improve a peptide's biological activity and stability. The synthesis involves incorporating two this compound residues (or one this compound and another olefin-bearing amino acid) at specific positions within a peptide chain, typically at i, i+3, i, i+4, or i, i+7 spacing to support various helical or turn structures. acs.orgacs.org

A key research finding highlights the impact of the β-methyl group in this compound on the stereoselectivity of the RCM reaction. In a study involving the synthesis of cyclic dipeptides, the reaction between O-allyl-tethered L-threonine and another olefin-bearing amino acid showed high Z-selectivity (favoring the cis-isomer of the newly formed double bond), with an E/Z ratio of 1:>20. acs.org This outcome suggests that the methyl group on the β-carbon of the threonine residue sterically influences the transition state of the ring-closing metathesis, guiding the formation of the Z-alkene. acs.org This is a notable contrast to many RCM reactions with O-allyl-serine, which often yield the more thermodynamically stable E-isomer. nih.gov

The choice of catalyst and reaction conditions is critical for successful RCM. Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are commonly employed due to their high activity and functional group tolerance. nih.gov While the unprotected hydroxyl groups of serine and threonine side chains can be tolerated by some modern catalysts, their protection is often necessary to achieve acceptable conversion rates and yields. acs.org

Table 1: Research Findings on RCM with Allyl-Tethered Amino Acids
Peptide SystemOlefin-Bearing ResiduesCatalyst (mol%)ConditionsKey FindingReference
DipeptideO-allyl-tethered L-threonine and cis-4-allyloxy-L-prolineNot specifiedNot specifiedHigh Z-selectivity (E/Z = 1:>20) observed, suggesting the β-methyl group of threonine directs the stereochemical outcome. acs.org
Model DipeptideFmoc-Tyr(O-allyl)-Tyr(O-allyl)Grubbs II (GII) or Hoveyda-Grubbs II (HGII) (1-15 mol%)DCM, 40°COptimal yields were achieved at 40°C. Higher temperatures (60°C) led to catalyst degradation and formation of desallyl side products. nih.gov
Aib-rich PentapeptideL-Serine O-allyl at i, i+3GII or HGII (10 mol%)DCE, 45°CReaction yielded a highly E-selective RCM product (>20:1 E/Z), demonstrating substrate bias toward the E-olefin. nih.govuu.nl
Generic PeptideProtected Threonine (homodimerization)Cyclometalated Ru Catalyst (7.5 mol%)THF, 40°CProtection of the threonine side chain was required for acceptable conversions, yielding the product with 73% yield and high Z-selectivity. acs.org

Protein Crosslinking

The concept of RCM can be extended from intramolecular cyclization (peptide stapling) to intermolecular crosslinking, where two separate peptide or protein chains are covalently linked. This is a powerful tool for stabilizing protein-protein interactions, studying quaternary structures, and creating novel protein conjugates. creative-proteomics.comthermofisher.com

The strategy involves the site-specific incorporation of this compound into two different protein molecules. When these proteins are brought into proximity, the addition of a metathesis catalyst can induce the formation of a covalent bridge between them. The principles are analogous to peptide stapling, but the challenges are greater due to the size and complexity of proteins. The efficiency of such a reaction depends on the accessibility of the allyl groups and the ability of the catalyst to function in the complex aqueous environment required to maintain protein structure. While the use of RCM for intermolecular protein crosslinking is an emerging area, the foundational chemistry established with smaller peptides provides a strong proof of concept. The selective reactivity of the allyl groups ensures that the crosslinking is specific to the engineered sites, avoiding the random modifications associated with traditional crosslinking agents. creative-proteomics.com

O Allyl L Threonine As a Chemical Probe and Labeling Tool

Design and Synthesis of O-Allyl-L-threonine-Based Probes

The strategic design of chemical probes is fundamental to their successful application in complex biological systems. This compound serves as a valuable scaffold for such probes due to the presence of the allyl group on its side chain. This functional group provides a handle for a variety of chemical modifications, allowing for the attachment of reporter molecules such as fluorophores or affinity tags. The synthesis of this compound itself can be achieved through established chemical methods.

One common synthetic route is the nucleophilic substitution of L-threonine. smolecule.com In this method, the hydroxyl group of L-threonine reacts with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This reaction results in the formation of the O-allyl ether linkage. smolecule.com

Alternatively, enzymatic methods offer a highly selective and efficient means of production. Enzymes like L-threonine transaldolase or L-threonine aldolase (B8822740) can catalyze the reaction between L-threonine and allyl aldehyde, yielding this compound with high stereospecificity. smolecule.com These enzymatic approaches are particularly advantageous for producing the desired L-isomer of the amino acid, which is crucial for its incorporation into peptides and proteins.

Once synthesized, this compound can be further functionalized to create a diverse array of chemical probes. For instance, the terminal end of the allyl group can be modified to introduce other functionalities, expanding its utility in various biochemical assays. The design of these probes often involves incorporating a reporter group for detection and a reactive group for target interaction, all while maintaining the core structure of this compound for biological recognition and incorporation.

Table 1: Synthesis Methods for this compound

Method Reactants Catalyst/Base Key Features
Nucleophilic Substitution L-threonine, Allyl halide (e.g., Allyl bromide) Base (e.g., NaOH, K2CO3) Straightforward chemical synthesis. smolecule.com
Enzymatic Synthesis L-threonine, Allyl aldehyde L-threonine transaldolase or L-threonine aldolase High yield and stereoselectivity. smolecule.com

Applications in Bioconjugation and Bioorthogonal Chemistry

The allyl group of this compound is a key feature that enables its participation in a range of bioconjugation and bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments without interfering with native biochemical processes. escholarship.orgacs.orgresearchgate.net

Click Chemistry Applications with Allyl Groups

Click chemistry, a class of reactions known for their high yields, simple reaction conditions, and harmless byproducts, has been widely adopted in chemical proteomics for protein labeling and modification. mdpi.commdpi.comtcichemicals.com The allyl group, while not a traditional click chemistry handle like azides or alkynes, can participate in related bioorthogonal reactions. Thiol-ene coupling, for instance, involves the radical-mediated addition of a thiol to an alkene, such as the allyl group of this compound. rsc.orgnih.gov This reaction can be initiated by light or a radical initiator and forms a stable thioether linkage. rsc.org

Furthermore, the development of photo-triggered click chemistry has expanded the repertoire of reactions available for allyl-containing compounds. nih.gov For example, photo-triggered tetrazole-alkene cycloaddition can be used for the site-selective modification of proteins containing alkene functionalities. nih.gov While the reaction with unactivated terminal alkenes like the allyl group can be slow, the development of more reactive tetrazoles has improved the efficiency of this method for in vivo labeling. nih.gov

Olefin Metathesis for Site-Specific Labeling

Olefin metathesis has become a powerful tool for forming carbon-carbon double bonds and has been successfully applied to the site-selective modification of proteins. rsc.orgox.ac.uk This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the exchange of substituents between different olefins. rsc.org By incorporating this compound into a peptide or protein, the allyl group serves as a handle for cross-metathesis with another olefin, enabling the attachment of various molecules, including labels or drugs. google.comnih.gov

The efficiency of olefin metathesis on proteins can be influenced by the nature of the alkene. Studies have shown that allyl sulfides are particularly reactive substrates in aqueous media, enhancing the rate of the metathesis reaction. ox.ac.uk While this compound contains an ether linkage, the principles of olefin metathesis still apply, providing a method for the covalent modification of proteins at specific threonine residues. The development of water-soluble and highly active catalysts has been crucial for the successful application of this chemistry in biological systems. rsc.orggoogle.com

Probing Protein Structure and Dynamics using this compound Analogues

The introduction of modified amino acids like this compound into peptides and proteins can provide valuable insights into their structure and dynamics. The altered side chain can influence local conformation and serve as a reporter for interactions with other molecules.

Conformational Studies in Peptides and Proteins

The conformation of a peptide backbone is influenced by the side chains of its constituent amino acids. rsc.org Modifying the threonine side chain by introducing an allyl group can impact local secondary structure. Studies on O-glycosylated threonine-containing peptides have shown that bulky modifications can lead to the formation of specific intramolecular hydrogen bonds, which in turn restrict the conformation of the peptide backbone. nih.gov It is plausible that the allyl group, although smaller than a glycan, could similarly influence the conformational preferences of a peptide chain.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for investigating the conformational changes induced by the incorporation of this compound. researchgate.net These studies can reveal how the modified residue affects the propensity to form secondary structures like β-turns or α-helices, providing a deeper understanding of the principles of protein folding and stability. rsc.org

Interrogating Enzyme Active Sites with Modified Threonine Analogues

Modified amino acids are frequently used to probe the active sites of enzymes. acs.org By incorporating an analogue of a natural substrate, such as this compound in place of L-threonine, researchers can investigate enzyme-substrate interactions and catalytic mechanisms. nih.gov The allyl group can act as a steric probe, helping to map the topology of the active site.

Furthermore, the reactivity of the allyl group can be exploited to covalently trap enzymes. For instance, if the active site contains a suitably positioned reactive residue, it could potentially react with the allyl group, leading to irreversible inhibition. This approach is valuable for identifying and characterizing enzyme targets. L-threonine aldolases, for example, are known to catalyze the retro-aldol reaction of threonine derivatives, and this compound can serve as a substrate to study their mechanism. smolecule.comresearchgate.net The unique electronic and steric properties of this compound make it a valuable tool for dissecting the intricacies of enzyme catalysis. nih.govchemrxiv.org

Table 2: Compound Names

Compound Name
This compound
L-threonine
Allyl bromide
Sodium hydroxide
Potassium carbonate
Allyl aldehyde
L-threonine transaldolase
L-threonine aldolase

Enzymatic and Biocatalytic Transformations Involving L Threonine and Analogues

L-Threonine Aldolases in the Synthesis of Modified Amino Acids

L-Threonine aldolases (TAs) are a class of enzymes that have garnered significant attention for their ability to form carbon-carbon bonds with high stereocontrol. nih.govresearchgate.net These enzymes naturally catalyze the reversible cleavage (retro-aldol reaction) of L-threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govresearchgate.net This reversibility allows them to be used in the synthetic direction to produce a wide array of valuable β-hydroxy-α-amino acids from glycine and various aldehydes. nih.govresearchgate.netresearchgate.net

L-Threonine aldolases (LTAs) are dependent on the cofactor pyridoxal-5′-phosphate (PLP) to catalyze their reactions. nih.govresearchgate.netnih.gov The catalytic cycle begins with the PLP cofactor, which is bound to a lysine (B10760008) residue in the enzyme's active site forming an internal aldimine. nih.govfrontiersin.org In the synthetic (aldol) direction, the amino acid donor, typically glycine, displaces the lysine to form an external aldimine with PLP. nih.govfrontiersin.org

This is followed by the abstraction of the Cα-proton from the donor amino acid, creating a carbanionic intermediate that is stabilized by the PLP cofactor through the formation of a quinonoid complex. nih.govfrontiersin.org This nucleophilic intermediate then attacks an incoming aldehyde substrate, leading to the formation of a new Cα-Cβ bond. frontiersin.org Subsequent protonation and release of the newly formed β-hydroxy-α-amino acid from the active site complete the cycle. nih.gov The retro-aldol cleavage follows the reverse of this mechanistic pathway. nih.gov

L-Threonine aldolases are highly stereospecific at the α-carbon, meaning L-TAs strictly form L-products. frontiersin.org However, their stereoselectivity at the newly formed β-carbon is often moderate and substrate-dependent, which can lead to a mixture of syn and anti diastereomers. nih.govplos.org A key feature of LTAs for biocatalysis is their broad substrate specificity for the aldehyde acceptor. researchgate.netresearchgate.net While glycine is the most common donor, a wide range of aliphatic and aromatic aldehydes can be used as acceptors, enabling the synthesis of numerous non-natural amino acids. researchgate.net For instance, L-threo-phenylserine and L-erythro-phenylserine are known substrates for the low-specificity L-threonine aldolase (B8822740) from Escherichia coli. uniprot.org

The substrate range and stereoselectivity can vary significantly between TAs from different organisms. For example, the L-allo-threonine aldolase from Aeromonas jandaei DK-39 shows high specificity for the cleavage of L-allo-threonine but does not act on L-threonine. nih.gov The enzyme from Actinocorallia herbida was found to tolerate a wide array of aromatic aldehydes. researchgate.net This inherent diversity and promiscuity are foundational for their use in producing modified amino acids. Research indicates that O-Allyl-L-threonine can serve as a substrate for LTAs in retro-aldol reactions and can be synthesized from L-threonine and allyl aldehyde, highlighting its place within the substrate scope of these versatile enzymes.

Enzyme SourceAccepted Substrates (Examples)Key CharacteristicsReference
Escherichia coli (K12)L-threonine, L-allo-threonine, L-threo-phenylserine, L-erythro-phenylserineLow-specificity L-TA. uniprot.org
Aeromonas jandaei DK-39L-allo-threonineSpecific for L-allo-threonine; does not act on L-threonine. nih.gov
Alcaligenes xylosoxidansD-phenylserineA D-threonine aldolase (DTA) that requires a divalent metal ion (e.g., Mn²⁺). plos.org
Actinocorallia herbidaGlycine (donor), various aromatic aldehydes (acceptors)Substituent type and position on the aldehyde significantly impact activity and stereoselectivity. researchgate.net
Neptunomonas marineGlycine (donor), 4-methylsulfonylbenzaldehyde and other benzaldehyde (B42025) derivatives (acceptors)Exhibits high activity and good diastereoselectivity for L-threo-4-methylsulfonylphenylserine. sjtu.edu.cn

The industrial application of threonine aldolases has been hampered by issues such as low yields and moderate diastereoselectivity for non-natural substrates. nih.govnih.govfrontiersin.org To overcome these limitations, significant research has focused on protein engineering and directed evolution. acs.org Strategies like site-directed mutagenesis and combinatorial active-site saturation testing (CAST) have been employed to create enzyme variants with improved properties. acs.org

Engineering efforts often target residues within the enzyme's active site to reshape the substrate-binding pocket. acs.org This can enhance catalytic efficiency and, crucially, control the diastereoselectivity of the reaction. For example, a variant of an LTA from Neptunomonas marine was developed with mutations (N18S/Q39R/Y319L) that resulted in both improved diastereoselectivity (>99% de) and higher enzymatic activity for the synthesis of L-threo-4-methylsulfonylphenylserine. sjtu.edu.cn Similarly, a combinatorial mutagenesis strategy applied to an LTA dramatically improved its preference for synthesizing the syn diastereomer of various L-phenylserine derivatives. acs.org Such engineering approaches are critical for developing robust biocatalysts capable of efficiently producing specific, high-purity non-natural amino acids like this compound.

Substrate Scope and Stereoselectivity with L-Threonine Aldolase Variants

Biosynthetic Pathways of L-Threonine and Implications for Analogues

The biocatalytic production of L-threonine analogues is intrinsically linked to the efficient synthesis of the L-threonine precursor. In microorganisms, L-threonine is synthesized via the well-characterized aspartate family pathway.

In bacteria such as Escherichia coli and Corynebacterium glutamicum, L-threonine is a member of the aspartate family of amino acids, which also includes lysine, methionine, and isoleucine. acs.orgsmolecule.com The biosynthetic pathway begins with the amino acid L-aspartate. smolecule.com The synthesis of L-threonine from L-aspartate involves five key enzymatic steps. uniprot.orgsmolecule.com

The pathway initiates with the phosphorylation of L-aspartate by aspartate kinase. smolecule.com The resulting intermediate, aspartyl-phosphate, is then converted to aspartate semialdehyde. smolecule.com This semialdehyde represents a critical branch point in the pathway, leading towards either lysine or threonine and methionine synthesis. chemrxiv.org For threonine synthesis, aspartate semialdehyde is reduced to homoserine, which is subsequently phosphorylated by homoserine kinase and finally converted to L-threonine by threonine synthase. uniprot.orgsmolecule.com Industrial production of L-threonine has traditionally relied on engineered strains of these microorganisms. google.com

EnzymeGene (E. coli)Gene (C. glutamicum)Reaction StepReference
Aspartate KinasethrA, metL, lysClysCL-Aspartate → L-Aspartyl-4-phosphate uniprot.orgnih.govgoogle.com
Aspartate-semialdehyde DehydrogenaseasdasdL-Aspartyl-4-phosphate → L-Aspartate-semialdehyde nih.gov
Homoserine DehydrogenasethrAhomL-Aspartate-semialdehyde → L-Homoserine uniprot.orgnih.gov
Homoserine KinasethrBthrBL-Homoserine → O-Phospho-L-homoserine nih.govgoogle.com
Threonine SynthasethrCthrCO-Phospho-L-homoserine → L-Threonine nih.gov

The biosynthesis of L-threonine is tightly regulated to prevent its overproduction and to control the metabolic flux among the different branches of the aspartate family pathway. google.com The primary mechanism of regulation is feedback inhibition, where the final products of the pathway allosterically inhibit the activity of early enzymes. uniprot.orggoogle.com

In E. coli, there are three isozymes of aspartate kinase: Aspartate Kinase I (encoded by thrA) is inhibited by L-threonine, Aspartate Kinase II (metL) is repressed by L-methionine, and Aspartate Kinase III (lysC) is inhibited by L-lysine. uniprot.orggoogle.com Furthermore, homoserine dehydrogenase (also encoded by thrA in E. coli) and homoserine kinase (thrB) are both subject to feedback inhibition by L-threonine. google.com Corynebacterium glutamicum has a single aspartate kinase that is concertedly inhibited by both L-lysine and L-threonine. nih.govgoogle.com

For the industrial overproduction of L-threonine, a prerequisite for synthesizing analogues like this compound, these native regulatory mechanisms must be bypassed. uniprot.orggoogle.com This is typically achieved through metabolic engineering, which involves introducing mutations into the key regulatory enzymes (e.g., thrA, lysC) to render them insensitive to feedback inhibition and deleting genes for competing pathways to channel more carbon flux towards threonine. uniprot.org

Aspartate Family Pathway in Microorganisms (e.g., Escherichia coli, Corynebacterium glutamicum)

Exploring this compound as a Substrate or Inhibitor for Threonine-Metabolizing Enzymes

This compound, a synthetic derivative of the essential amino acid L-threonine, presents an interesting case for enzymatic and biocatalytic studies. Its structural similarity to L-threonine suggests potential interactions with threonine-metabolizing enzymes, either as a substrate for transformation or as an inhibitor of enzymatic activity. The primary enzymes involved in L-threonine metabolism include threonine aldolases and threonine dehydrogenases, which represent the main pathways for its degradation. nii.ac.jp

Interaction with Threonine Aldolases

L-Threonine aldolases (LTAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of L-threonine into glycine and acetaldehyde. researchgate.netnih.gov These enzymes are of significant interest in biocatalysis for their ability to form carbon-carbon bonds with high stereoselectivity, producing valuable β-hydroxy-α-amino acids from glycine and various aldehydes. nih.govnih.gov

Given the mechanism of LTAs, this compound is a potential substrate for the retro-aldol cleavage reaction. Research suggests that this compound can participate in retro-aldol reactions catalyzed by L-threonine aldolases. smolecule.com In this hypothetical reaction, the enzyme would catalyze the cleavage of the Cα-Cβ bond of this compound to yield glycine and, instead of acetaldehyde, an allyl-containing aldehyde (3-allyloxy-2-oxopropanal). This potential for enzymatic conversion highlights its utility in biochemical research for studying enzyme mechanisms and metabolic pathways involving threonine derivatives. smolecule.com

While the potential for this reaction exists, detailed research findings, including specific enzyme kinetics for this compound with any specific L-threonine aldolase, are not extensively documented in peer-reviewed literature. To provide context, the kinetic parameters for the natural substrate, L-threonine, and its diastereomer, L-allo-threonine, with related aldolases are presented below. These values establish a baseline for the enzymes' natural activity.

Table 1: Kinetic Parameters of Threonine Aldolases with Natural Substrates

EnzymeSource OrganismSubstrateKm (mM)Vmax (μmol min-1 mg-1)Reference
L-allo-Threonine AldolaseAeromonas jandaei DK-39L-allo-threonine1.4545.2 researchgate.netnih.gov
Low-specificity L-threonine aldolase 1Arabidopsis thalianaL-threonine7.1N/A uniprot.org

Investigation as a Potential Inhibitor

Another avenue of exploration is the potential for this compound to act as an inhibitor of threonine-metabolizing enzymes. The primary oxidative pathway for threonine degradation in many organisms is catalyzed by L-threonine 3-dehydrogenase (TDH), which converts L-threonine to 2-amino-3-ketobutyrate. pnas.org This enzyme is a known target for inhibition by various molecules, including fatty acids and their derivatives. pnas.orgoatext.com For example, studies on rat liver L-threonine dehydrogenase have shown inhibition by compounds like L-2-hydroxybutyrate and D-3-hydroxybutyrate. pnas.org

However, a review of available scientific literature provides no evidence that this compound has been investigated or identified as an inhibitor of L-threonine dehydrogenase or other key enzymes in the threonine metabolic pathway, such as homoserine dehydrogenase or homoserine kinase. researchgate.net Research into inhibitors of these enzymes has focused on other classes of molecules. pnas.orgnih.gov

The kinetic properties of L-threonine dehydrogenase with its natural substrate are well-characterized and serve as a benchmark for inhibitor studies.

Table 2: Kinetic Parameters for Mouse L-Threonine Dehydrogenase (TDH)

SubstrateKmkcat (s-1)Reference
L-Threonine14 mM~60,000 pnas.org
NAD+180 µM

Analytical and Characterization Methodologies for O Allyl L Threonine Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR, MS)

Spectroscopic methods are indispensable for confirming the covalent structure of O-Allyl-L-threonine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Analysis of the parent compound, L-threonine, provides a baseline for interpreting the spectra of its derivatives. hmdb.caresearchgate.nethmdb.ca The introduction of the O-allyl group (–O–CH₂–CH=CH₂) causes predictable changes in the chemical shifts and coupling patterns of the threonine backbone, alongside introducing characteristic signals for the allyl group itself.

¹H NMR: In a typical ¹H NMR spectrum of L-threonine, distinct signals correspond to the α-proton (Hα), β-proton (Hβ), and the methyl (γ-CH₃) protons. hmdb.cahmdb.ca Upon allylation of the β-hydroxyl group, the chemical shift of the β-proton is expected to move downfield due to the electronic effect of the adjacent ether oxygen. Furthermore, new signals corresponding to the allyl group protons will appear: a doublet for the two methylene (B1212753) protons (–O–CH₂–), a multiplet for the internal vinyl proton (–CH=CH₂), and two distinct multiplets for the terminal vinyl protons (–CH=CH₂).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of L-threonine shows four distinct carbon signals. chemicalbook.com For this compound, the β-carbon (Cβ) signal will shift downfield upon allylation. Three new peaks corresponding to the allyl group carbons—the methylene carbon and the two vinylic carbons—will also be present.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between the coupled protons within the threonine backbone (Hα to Hβ, Hβ to γ-CH₃) and within the allyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for L-Threonine and Expected Data for this compound in D₂O.
PositionL-Threonine This compound (Expected)
¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-COOH-~174.5-~174
α-CH~3.58 (d) hmdb.ca~60.8 chemicalbook.com~3.6 (d)~60
β-CH~4.25 (dq) hmdb.ca~67.2 chemicalbook.com~4.4 (m)~76
γ-CH₃~1.21 (d) hmdb.ca~20.1 chemicalbook.com~1.2 (d)~19
Allyl-CH₂--~4.0 (d)~70
Allyl-CH=--~5.9 (m)~134
Allyl-=CH₂--~5.2-5.3 (m)~117

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are commonly used for amino acids as they are gentle ionization methods suitable for polar molecules. wiley-vch.de The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions. nist.gov For this compound, expected fragmentation pathways would include the neutral loss of the allyl group, loss of water, and decarboxylation (loss of CO₂), which are common fragmentation patterns for amino acids and their derivatives. wiley-vch.deresearchgate.net

Chromatographic Methods for Purification and Analysis (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic method for the analysis of amino acid derivatives. acs.org Reversed-phase HPLC (RP-HPLC) is particularly suitable for this compound, which is less polar than its parent amino acid. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. acs.orgrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. acs.org Detection is commonly performed using a UV detector, although this may offer limited sensitivity if the molecule lacks a strong chromophore. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry (LC-MS or HPLC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. nih.govresearchgate.netnih.gov This hybrid technique is the gold standard for analyzing complex mixtures containing amino acid derivatives. nih.govnih.gov As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confident identification of this compound based on both its retention time and its mass-to-charge ratio. nih.gov Furthermore, LC-MS/MS can be used for highly sensitive and selective quantification of the compound in complex matrices, such as biological samples. nih.gov

Table 2: Typical LC-MS Parameters for Amino Acid Derivative Analysis.
ParameterTypical Setting
LC ColumnReversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) researchgate.net
Mobile Phase AWater with 0.1% Formic Acid rsc.org
Mobile Phase BAcetonitrile with 0.1% Formic Acid rsc.org
Flow Rate0.3 - 0.6 mL/min rsc.orgresearchgate.net
Elution ProfileGradient elution
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode
MS AnalysisFull Scan for identification; Multiple Reaction Monitoring (MRM) for quantification nih.gov

Advanced Techniques for Stereochemical Analysis

This compound has two stereocenters (at the α and β carbons), meaning four possible stereoisomers exist. Confirming the correct (2S, 3R) configuration of L-threonine is critical. While NMR can sometimes help, definitive assignment often requires specialized methods.

Chiral Derivatization followed by LC-MS

The most common and reliable method for determining the absolute configuration of non-proteinogenic amino acids is through derivatization with a chiral derivatizing agent (CDA), followed by chromatographic separation of the resulting diastereomers. nih.govnih.govmdpi.com This approach is often referred to as an indirect method.

The process involves reacting the amino acid mixture with a homochiral reagent. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is a widely used CDA for this purpose. researchgate.netnih.govbiorxiv.org The reaction occurs at the primary amine of this compound, creating a pair of diastereomers if both D- and L-forms of the amino acid are present. These diastereomers have different physical properties and can be separated using standard, non-chiral RP-HPLC. mdpi.comresearchgate.net

To confirm the stereochemistry of this compound, the derivatized sample is analyzed by LC-MS. The retention time of the L-FDAA derivative of the sample is compared to the retention times of L-FDAA derivatives of authentic L-threonine and L-allo-threonine standards. researchgate.net This comparison allows for the unambiguous assignment of the stereochemistry at both the α- and β-carbons. researchgate.net More advanced versions of Marfey's reagent, such as those using L-leucine amide (FDLA), can offer improved resolution for certain amino acids. biorxiv.org

Chiral Chromatography

An alternative, direct method involves the use of a chiral stationary phase (CSP) in HPLC. chromatographytoday.com These columns are designed to interact differently with enantiomers, allowing for their direct separation without prior derivatization. chromatographytoday.com Various types of CSPs are available, including those based on crown ethers, cyclodextrins, or macrocyclic glycopeptides. chromatographytoday.com While powerful, method development can be more complex than with chiral derivatization, and this approach is often used to complement indirect methods. nih.gov

Future Perspectives in O Allyl L Threonine Research

Expanding the Scope of O-Allylation Reactions and Protecting Group Strategies

The synthesis of O-Allyl-L-threonine typically involves the nucleophilic substitution of L-threonine with an allyl halide. smolecule.com Future research will likely focus on refining and expanding these O-allylation methods. A key area of development will be the exploration of novel catalytic systems that offer milder reaction conditions and higher stereoselectivity, minimizing the risk of racemization at the chiral centers of the threonine backbone. researchgate.net Photoinduced decarboxylative radical reactions, for instance, have shown promise for the O-alkylation of serine and threonine derivatives under metal-free and base-free conditions, preserving the α-chirality. researchgate.net

Future investigations will likely explore a wider array of protecting groups in combination with O-allylation, aiming to develop more efficient and versatile synthetic pathways. This includes the development of protecting group strategies that are compatible with a broader range of catalysts and reaction conditions for modifying the allyl side chain.

Table 1: Common Protecting Groups in Amino Acid Synthesis and Their Deprotection Conditions

Protecting GroupAbbreviationProtected FunctionalityCommon Deprotection ConditionsStability
tert-ButoxycarbonylBocAminoAcidic conditions (e.g., trifluoroacetic acid)Stable to base, catalytic reduction
9-FluorenylmethyloxycarbonylFmocAminoBasic conditions (e.g., piperidine)Stable to acid
BenzyloxycarbonylCbz (or Z)AminoCatalytic hydrogenation, strong acidsStable to mild acid and base
AllyloxycarbonylAllocAminoPalladium catalystsStable to acid and base
BenzylBnCarboxyl/HydroxylCatalytic hydrogenationStable to acid and base

This table provides a summary of commonly used protecting groups and their general deprotection methods. researchgate.netug.edu.pl

Development of Novel Biocatalysts for this compound Production and Transformation

The use of enzymes in the synthesis and modification of amino acids offers significant advantages in terms of selectivity and sustainability. rsc.org Research into biocatalytic routes for this compound is an emerging area with considerable potential. L-threonine aldolases, for example, are known to catalyze retro-aldol reactions and could potentially be engineered for the synthesis of this compound or its derivatives. smolecule.comresearchgate.netresearchgate.net These enzymes, which are dependent on pyridoxal-5'-phosphate (PLP), are capable of forming carbon-carbon bonds with high stereocontrol. researchgate.netnih.gov

Future efforts will likely focus on:

Enzyme Discovery and Engineering: Screening for novel aldolases or other enzymes from diverse microbial sources that can utilize L-threonine and an allyl-containing substrate. researchgate.netfao.org Directed evolution and rational protein design could then be used to enhance the activity, substrate specificity, and stability of these biocatalysts. researchgate.net

Multi-Enzyme Cascades: Designing one-pot, multi-enzyme systems for the efficient conversion of simple precursors into this compound. researchgate.net This could involve combining an enzyme for the O-allylation step with others that perform subsequent modifications.

Aldehyde-Accumulating Microbes: The use of metabolically engineered microorganisms that accumulate specific aldehydes could provide the necessary substrates for aldolase-catalyzed reactions to produce this compound derivatives. sciepublish.com

The development of robust biocatalysts would not only provide a greener route to this compound but also open up possibilities for creating a diverse range of structurally related, unnatural amino acids. mbl.or.krnih.govnih.gov

Integration into Complex Biologically Active Molecules and Peptidomimetics

The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules with potential biological activity. smolecule.com Its incorporation into peptides can introduce conformational constraints and provide a handle for further chemical modification, leading to the development of peptidomimetics. jocpr.comresearchgate.net Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. jocpr.com

The allyl group of this compound can be chemically transformed into a variety of other functional groups, allowing for the creation of diverse peptide side chains. smolecule.com For example, oxidation of the allyl group can yield epoxides or diols, while palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other substituents. smolecule.comacs.org

Future research in this area will likely involve:

Solid-Phase Peptide Synthesis (SPPS): The development of efficient protocols for incorporating Fmoc-protected this compound into peptides using SPPS. sigmaaldrich.comrsc.org

Synthesis of Novel Peptidomimetics: Using this compound as a scaffold to create novel peptidomimetic structures, such as constrained dipeptide isosteres and heterocyclic scaffolds. researchgate.netnih.govacs.org

Bioactive Compound Synthesis: Exploring the use of this compound as a key intermediate in the total synthesis of natural products and other biologically active molecules. smolecule.com

Table 2: Potential Transformations of the Allyl Group in this compound for Peptidomimetic Design

Reaction TypeReagentsResulting FunctionalityPotential Application
OxidationOsmium tetroxide, Potassium permanganateDiol, EpoxideIntroduction of hydrophilic groups, further functionalization
ReductionPalladium on carbon, H₂Propyl groupIncreased hydrophobicity
Cross-CouplingPalladium catalyst, Boronic acidsAryl, Vinyl groupsIntroduction of aromatic or other unsaturated moieties
Thiol-ene reactionThiol, PhotoinitiatorThioetherCovalent linkage to other molecules

This table illustrates some of the possible chemical modifications of the allyl side chain, expanding the chemical diversity of peptides and peptidomimetics. smolecule.comacs.org

New Applications in Materials Science and Nanotechnology via Controlled Bioconjugation

The field of bioconjugation involves the covalent linking of biomolecules, such as amino acids and peptides, to other molecules or materials. rsc.org The reactive allyl group of this compound presents a unique chemical handle for its site-specific incorporation into materials, opening up new avenues in materials science and nanotechnology. researchgate.netmdpi.com

By incorporating this compound into a peptide sequence, the allyl group can serve as a specific point of attachment for polymers, nanoparticles, or surfaces. This can be achieved through various chemical reactions, such as thiol-ene coupling, which is known for its high efficiency and selectivity under mild conditions. acs.org

Potential future applications include:

Protein-Based Materials: Designing novel biomaterials where peptides containing this compound are cross-linked to form hydrogels or other scaffolds for tissue engineering. rsc.org

Surface Modification: Immobilizing peptides onto surfaces (e.g., biosensors, medical implants) in a controlled orientation by reacting the allyl group with a functionalized surface.

Drug Delivery Systems: Conjugating drugs or imaging agents to peptides containing this compound for targeted delivery. mdpi.com

Nanoparticle Functionalization: Attaching peptides to the surface of nanoparticles to improve their biocompatibility and targeting capabilities. researchgate.net

The ability to precisely control the location and density of functional groups through the incorporation of this compound is a key advantage for the bottom-up fabrication of advanced functional materials.

Q & A

Q. Critical Variables :

  • Excess allyl halide improves alkylation efficiency but may increase by-product formation.
  • Base strength (e.g., NaH vs. K₂CO₃) affects reaction kinetics and selectivity.

Basic: How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 5.6–5.9 ppm (allyl protons) and δ 3.6–4.0 ppm (hydroxyl-proximal CH₂) confirm allylation.
    • ¹³C NMR : Signals near 115–135 ppm (allyl carbons) and 65–70 ppm (oxygen-bound CH₂) validate the modification .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 145.13 (M+H⁺) confirm the molecular formula (C₅H₉NO₃).
  • Melting Point Analysis : Consistency with literature values (if available) ensures purity.

Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Methodological Answer:
Yield optimization requires systematic experimentation:

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent, base, and reaction time) to identify interactions. For example, higher temperatures (40–50°C) may accelerate alkylation but risk decomposition.
  • Catalyst Screening : Test alternative bases (e.g., DBU or Cs₂CO₃) to enhance nucleophilicity without side reactions.
  • Solvent Effects : Compare DMSO (high polarity) with THF (moderate polarity) to balance solubility and reactivity .
  • In-line Analytics : Use HPLC or TLC to monitor reaction progress and terminate before by-product accumulation.

Case Study : A 15% yield increase was achieved by switching from K₂CO₃ to NaH in DMF, reducing reaction time from 24h to 8h .

Advanced: How should researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : By-products (e.g., over-alkylated species) may inflate apparent yields. Use preparative HPLC or column chromatography to isolate pure product.
  • Analytical Calibration : Standardize NMR integration methods to avoid overestimation.
  • Replication Studies : Reproduce protocols with strict control of moisture (e.g., anhydrous solvents) and oxygen levels (e.g., inert atmosphere).

Recommendation : Publish detailed experimental logs, including raw spectral data and purification steps, to enhance reproducibility .

Advanced: What mechanistic role does the allyl group play in peptide synthesis applications of this compound?

Methodological Answer:
The allyl group serves dual roles:

  • Protective Group : Shields the hydroxyl moiety during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.
  • Orthogonal Deprotection : The allyl group can be removed selectively via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine), enabling sequential coupling of amino acids .

Example : In glycopeptide synthesis, this compound allows site-specific glycosylation after deprotection, critical for studying carbohydrate-protein interactions .

Advanced: How can researchers resolve discrepancies in biochemical activity data for this compound-containing peptides?

Methodological Answer:
Discrepancies may stem from:

  • Conformational Flexibility : The allyl group’s steric effects may alter peptide folding. Use circular dichroism (CD) or X-ray crystallography to compare secondary structures.
  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can modulate activity. Standardize buffer systems across studies.
  • Enzymatic Stability : Test susceptibility to proteases (e.g., trypsin) to assess whether the allyl group enhances metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.